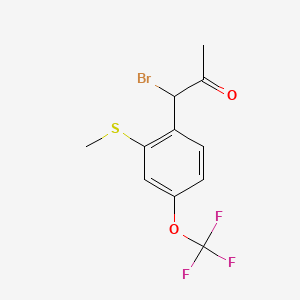
1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene typically involves the bromination of 4-ethyl-2-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as toluene or xylene and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include propyl derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
- 1-(3-Bromopropyl)-4-methylbenzene
- 1-(3-Bromopropyl)-4-chlorobenzene
- 1-(3-Bromopropyl)-4-ethylbenzene
Comparison: 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more suitable for certain applications compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
HEJHESLASHMYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


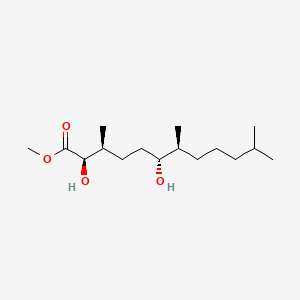

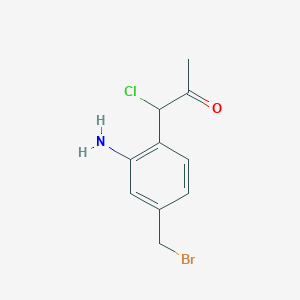
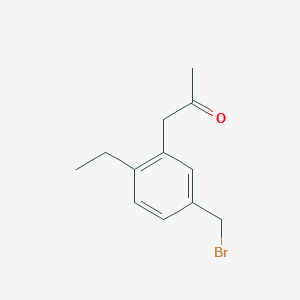
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)
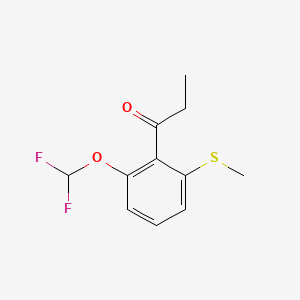
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)


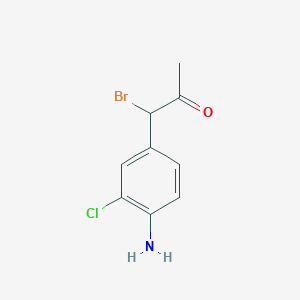
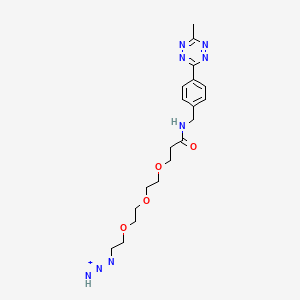
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)
